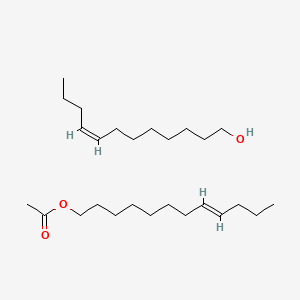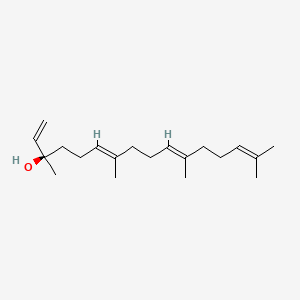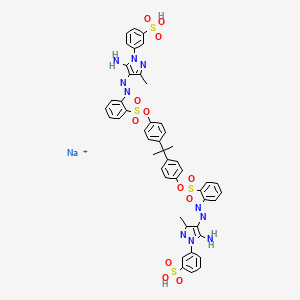
1,1'-(Isopropylidenedi-p-phenylene) bis(2-((5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate), sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) is a complex organic compound with a molecular formula of C47H42N10NaO12S4. It is known for its unique structure, which includes multiple aromatic rings and azo groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through azo linkage formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through various techniques such as crystallization and filtration.
化学反応の分析
Types of Reactions
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired outcome, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or hydrazines.
科学的研究の応用
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
類似化合物との比較
Similar Compounds
- 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulfophenyl)-1H-pyrazol-4-ylazobenzenesulfonate
- Tetrasodium 3,3’-carbonylbis(imino[2-(hydroxyacetyl)amino]-4,1-phenylene)azo]bisnaphthalene-1,5-disulphonate
- Sodium 2-[4-[[4-[(p-tolyl)sulfonyl]oxy]-3-tolyl]azo]anilino]-5-nitrobenzenesulfonate
Uniqueness
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) stands out due to its unique combination of aromatic rings and azo groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical interactions and stability.
特性
CAS番号 |
83006-51-3 |
|---|---|
分子式 |
C47H42N10NaO12S4+ |
分子量 |
1090.2 g/mol |
IUPAC名 |
sodium;3-[5-amino-4-[[2-[4-[2-[4-[2-[[5-amino-3-methyl-1-(3-sulfophenyl)pyrazol-4-yl]diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-3-methylpyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C47H42N10O12S4.Na/c1-29-43(45(48)56(54-29)33-11-9-13-37(27-33)70(58,59)60)52-50-39-15-5-7-17-41(39)72(64,65)68-35-23-19-31(20-24-35)47(3,4)32-21-25-36(26-22-32)69-73(66,67)42-18-8-6-16-40(42)51-53-44-30(2)55-57(46(44)49)34-12-10-14-38(28-34)71(61,62)63;/h5-28H,48-49H2,1-4H3,(H,58,59,60)(H,61,62,63);/q;+1 |
InChIキー |
GGFWFYDYHFJTNY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2S(=O)(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5N=NC6=C(N(N=C6C)C7=CC(=CC=C7)S(=O)(=O)O)N)N)C8=CC(=CC=C8)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



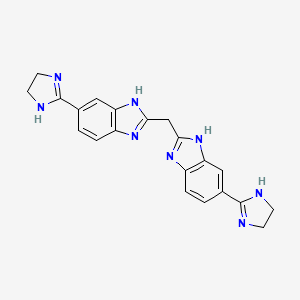
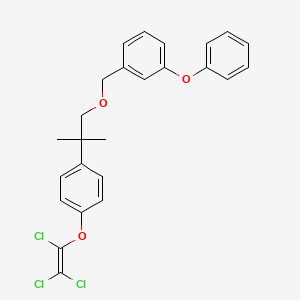
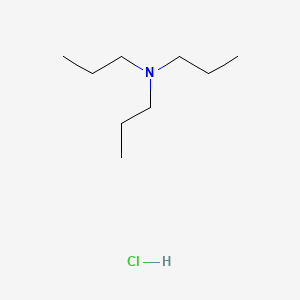
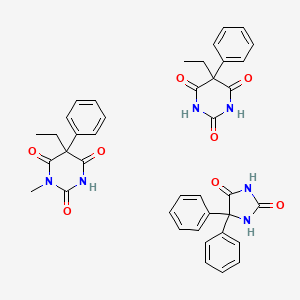
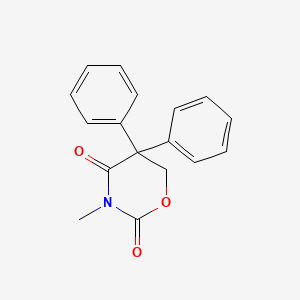
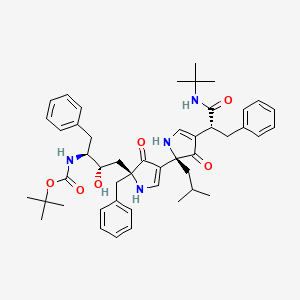

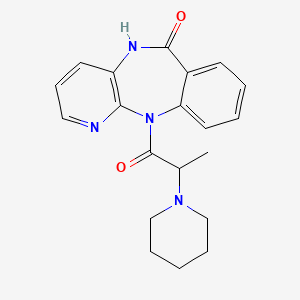
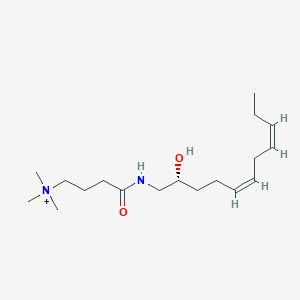
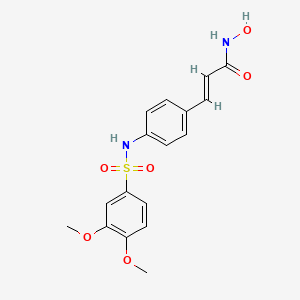
![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
